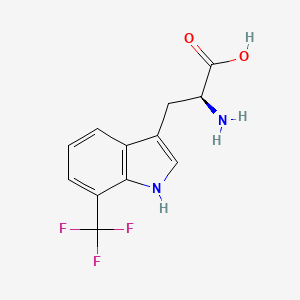

(S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid

Description

(S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative featuring a trifluoromethyl (-CF₃) substituent at the 7-position of the indole ring. Its structure combines the indole scaffold—a privileged motif in medicinal chemistry—with a polar amino acid backbone. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to unsubstituted analogs, making it a candidate for drug discovery targeting neurological or oncological pathways . The (S)-stereochemistry at the α-carbon is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles .

Properties

Molecular Formula |

C12H11F3N2O2 |

|---|---|

Molecular Weight |

272.22 g/mol |

IUPAC Name |

(2S)-2-amino-3-[7-(trifluoromethyl)-1H-indol-3-yl]propanoic acid |

InChI |

InChI=1S/C12H11F3N2O2/c13-12(14,15)8-3-1-2-7-6(5-17-10(7)8)4-9(16)11(18)19/h1-3,5,9,17H,4,16H2,(H,18,19)/t9-/m0/s1 |

InChI Key |

XEWNAIZKFBMBSZ-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC=C2C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC=C2CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps, such as crystallization or chromatography, to isolate the desired product with high purity.

Chemical Reactions Analysis

Indole Ring Functionalization

The 7-(trifluoromethyl) substitution may arise via:

-

Electrophilic substitution : Directed by the indole’s electron-rich aromatic ring, facilitated by activating groups.

-

Cross-coupling reactions : Palladium-catalyzed methods (e.g., Suzuki coupling) to introduce the trifluoromethyl group.

Amino Acid Side Chain Formation

The propanoic acid moiety likely forms through:

-

Michael addition : Similar to β-substituted tryptophan syntheses , where enolates react with indole derivatives.

-

Amidation : Peptide bond formation using activating agents (e.g., carbodiimides) for coupling with other amino acids.

Reactivity and Stability

Pharmacological Implications

-

Target interactions : The trifluoromethyl group may enhance binding to enzymes or receptors by increasing lipophilicity, as observed in indole propionic acid’s antimycobacterial activity .

-

Metabolic stability : The group’s electron-withdrawing nature could reduce susceptibility to oxidative degradation, potentially improving pharmacokinetics .

Challenges and Considerations

-

Regioselectivity : Controlling substitution at the 7-position of indole requires precise directing groups or reaction conditions.

-

Yield optimization : Similar to β-substituted tryptophan syntheses , moderate yields (50–60%) may require iterative process refinement.

-

Stereochemical purity : Ensuring retention of the (S)-configuration during synthesis and subsequent reactions.

Future Research Directions

-

Biological profiling : Assess antimicrobial or neuroprotective potential, leveraging insights from indole propionic acid .

-

Process optimization : Improve yields and reduce byproduct formation (e.g., insoluble side products observed in β-substituted tryptophan synthesis ).

-

Derivative synthesis : Explore modifications (e.g., esterification, amidation) to enhance bioavailability or target specificity.

This compound’s chemical reactivity and synthesis challenges highlight opportunities for innovation in medicinal chemistry, particularly in designing bioactive indole derivatives.

Scientific Research Applications

(S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid has a wide range of scientific research applications:

Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Impact :

- Trifluoromethyl (-CF₃) : Introduces strong electron-withdrawing effects, enhancing resistance to oxidative metabolism compared to -CH₃ or halogens (F, Cl) .

- Position : Substitution at the 7-position (vs. 6- or 3-) alters steric interactions with biological targets, such as enzymes or receptors .

Stereochemical and Bioactivity Differences

- (S)- vs. (R)-Enantiomers: The (S)-configuration in the target compound is critical for mimicking natural amino acids (e.g., L-tryptophan), ensuring compatibility with biological systems. In contrast, (R)-enantiomers (e.g., (R)-7-chloro analog) may exhibit reduced binding affinity or unintended off-target effects .

Biological Activity

(S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid, often referred to as a trifluoromethylated indole derivative, has garnered attention for its potential biological activities. This compound is part of a broader class of indole derivatives known for various pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. Below is a detailed examination of its biological activity based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its biological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Antimicrobial Activity : Indole derivatives are known for their antimicrobial properties. Studies have shown that related compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The trifluoromethyl group may enhance this activity by altering the electronic properties of the molecule, thus improving its interaction with bacterial membranes .

- Anticancer Properties : Indole derivatives are also recognized for their potential anticancer effects. The compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell signaling pathways involved in proliferation and survival .

- Neuroprotective Effects : Some studies suggest that indole derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound and its analogs:

Q & A

Q. What are the recommended laboratory methods for synthesizing (S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid?

- Methodological Answer : Synthesis typically involves modifying tryptophan’s indole ring at the 7-position. A two-step approach is common:

Intermediate Preparation : Introduce the trifluoromethyl group via electrophilic substitution or cross-coupling reactions. For example, use Cu(I)-catalyzed trifluoromethylation with reagents like Togni’s reagent .

Amino Acid Backbone Assembly : Protect the α-amino group (e.g., Boc or Fmoc), followed by coupling with the functionalized indole moiety. Deprotection yields the final compound. Solid-phase peptide synthesis (SPPS) may also be adapted for derivatives .

- Key Considerations : Optimize reaction conditions (temperature, catalyst) to minimize byproducts from the electron-withdrawing CF₃ group.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify indole protons (δ 7.0–7.5 ppm) and α-proton (δ 3.8–4.2 ppm).

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the CF₃ group .

- X-ray Crystallography : Resolve stereochemistry and confirm the (S)-configuration (e.g., Flack parameter < 0.1) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 280 nm) to assess purity (>95%) .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodological Answer :

- Solubility : The CF₃ group increases hydrophobicity. Use polar aprotic solvents (DMSO, DMF) for dissolution. Aqueous solubility is pH-dependent; optimize with buffers (pH 5–7).

- Stability : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light due to indole’s photosensitivity .

Advanced Research Questions

Q. How does the 7-(trifluoromethyl) substitution impact interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare binding affinity (Kd) and inhibitory potency (IC₅₀) with non-CF₃ analogs (e.g., 7-H or 7-Br derivatives) .

- Computational Modeling :

- Molecular Docking : Simulate interactions with tryptophan-binding enzymes (e.g., tryptophan hydroxylase) using software like AutoDock Vina.

- Molecular Dynamics (MD) : Assess CF₃-induced conformational changes in protein-ligand complexes .

- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

Q. What experimental strategies mitigate challenges in handling this compound under physiological conditions?

- Methodological Answer :

- Buffering Agents : Use HEPES or Tris buffers (pH 7.4) to maintain stability in cell culture media.

- Encapsulation : Liposomal formulations improve bioavailability and reduce aggregation in aqueous environments.

- Analytical Monitoring : Employ LC-MS/MS to track degradation products (e.g., oxidized indole derivatives) during long-term assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell line, incubation time) across labs.

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., CF₃ enhances selectivity for serotonin receptors over melatonin receptors) .

- Control Experiments : Include positive/negative controls (e.g., unmodified tryptophan) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.